![molecular formula C14H16N6O B2838138 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide CAS No. 2034287-52-8](/img/structure/B2838138.png)
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide
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Overview
Description
The compound “1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including an imidazole ring and a pyrimidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and pyrimidine rings, which are aromatic and contribute to the compound’s stability. The cyclopropyl group and the azetidine-3-carboxamide group would add complexity to the molecule’s structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the imidazole and pyrimidine rings, which are electron-rich and could act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the compound would be influenced by the presence of the imidazole and pyrimidine rings, as well as the cyclopropyl and azetidine-3-carboxamide groups .Scientific Research Applications
- Imidazole derivatives have been investigated for their anticancer properties. Researchers have synthesized compounds with imidazole moieties and evaluated their effects on cancer cells . Further studies could explore the specific mechanisms by which this compound inhibits tumor growth and metastasis.
- The compound’s structure suggests potential as an HSP90 inhibitor. Heat shock protein 90 (HSP90) plays a crucial role in cancer cell survival and proliferation. Investigating its inhibitory effects on HSP90 could lead to novel cancer therapies .
- The compound’s structure includes imidazole groups, which can coordinate with metal ions. Researchers have used similar imidazole-containing ligands to construct MOFs with diverse applications, including gas storage, catalysis, and drug delivery. Investigating its MOF-forming capabilities could be valuable .
Anticancer Potential
HSP90 Inhibition
Metal-Organic Frameworks (MOFs)
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopropyl-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c21-14(18-11-1-2-11)10-6-20(7-10)13-5-12(16-8-17-13)19-4-3-15-9-19/h3-5,8-11H,1-2,6-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETFULYZDVTSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide |
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